molecular formula C33H27NO8 B1664225 A-317491 CAS No. 475205-49-3

A-317491

Cat. No.: B1664225
CAS No.: 475205-49-3
M. Wt: 565.6 g/mol
InChI Key: VQGBOYBIENNKMI-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluorobenzenesulfonyl fluorescein is a specialized fluorescent probe used primarily for detecting hydrogen peroxide (H₂O₂) levels in various biological and chemical systems. This compound is unique because it is non-fluorescent under normal conditions but becomes highly fluorescent upon reacting with hydrogen peroxide, making it an excellent tool for monitoring oxidative stress and related processes in cells .

Biochemical Analysis

Biochemical Properties

A-317491 potently blocks recombinant human and rat P2X3 and P2X2/3 receptor-mediated calcium flux . It interacts with these receptors, which are highly localized on peripheral and central processes of sensory afferent nerves . The nature of these interactions involves the blockade of P2X3 containing channels, which contributes to the pronociceptive effects of ATP .

Cellular Effects

This compound influences cell function by blocking native P2X3 and P2X2/3 receptors in rat dorsal root ganglion neurons . This blockade affects cell signaling pathways related to pain, as activation of these channels contributes to the pronociceptive effects of ATP .

Molecular Mechanism

The molecular mechanism of this compound involves its potent blockade of P2X3 and P2X2/3 receptor-mediated calcium flux . This blockade is highly selective over other P2 receptors and other neurotransmitter receptors, ion channels, and enzymes . The blockade of P2X3 containing channels is stereospecific, as the R-enantiomer of this compound is significantly less active at P2X3 and P2X2/3 receptors .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily observed in models of chronic inflammatory and neuropathic pain . It has been shown to reduce pain in these models in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It has been shown to reduce pain in a dose-dependent manner, with an ED50 of 30 mol kg s.c. for reducing complete Freund’s adjuvant-induced thermal hyperalgesia in rats . It was ineffective in reducing nociception in animal models of acute pain, postoperative pain, and visceral pain at doses greater than 100 mol kg s.c .

Metabolic Pathways

Its primary mechanism of action involves the blockade of P2X3 and P2X2/3 receptors, which are involved in ATP signaling pathways .

Transport and Distribution

It is known to interact with P2X3 and P2X2/3 receptors, which are highly localized on peripheral and central processes of sensory afferent nerves .

Subcellular Localization

Its primary targets, the P2X3 and P2X2/3 receptors, are localized on peripheral and central processes of sensory afferent nerves .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluorobenzenesulfonyl fluorescein typically involves the reaction of fluorescein with pentafluorobenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions usually require a controlled temperature, often around room temperature, to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of pentafluorobenzenesulfonyl fluorescein follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Pentafluorobenzenesulfonyl fluorescein primarily undergoes hydrolysis reactions. When exposed to hydrogen peroxide, the sulfonyl linkage is hydrolyzed, leading to the release of fluorescein, which is highly fluorescent. This reaction is selective for hydrogen peroxide and does not occur with other reactive oxygen species such as hydroxyl radicals or superoxide anions .

Common Reagents and Conditions

The primary reagent for the reaction of pentafluorobenzenesulfonyl fluorescein is hydrogen peroxide. The reaction conditions are typically mild, often occurring at physiological pH and temperature, making it suitable for biological applications .

Major Products Formed

The major product formed from the reaction of pentafluorobenzenesulfonyl fluorescein with hydrogen peroxide is fluorescein. This product is highly fluorescent and can be easily detected using standard fluorescence microscopy or spectroscopy techniques .

Properties

IUPAC Name

5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27NO8/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGBOYBIENNKMI-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197185
Record name A-317491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475205-49-3
Record name A-317491
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475205493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-317491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-317491
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H327N08IPV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A-317491
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
A-317491
Reactant of Route 3
Reactant of Route 3
A-317491
Reactant of Route 4
Reactant of Route 4
A-317491
Reactant of Route 5
A-317491
Reactant of Route 6
A-317491

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.